molecular formula C17H30O4S B12534024 4-Methylbenzene-1-sulfonic acid--(4S)-decan-4-ol (1/1) CAS No. 807362-89-6

4-Methylbenzene-1-sulfonic acid--(4S)-decan-4-ol (1/1)

Cat. No.: B12534024
CAS No.: 807362-89-6
M. Wt: 330.5 g/mol
InChI Key: VSFCAODXNIEYNH-PPHPATTJSA-N
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Description

4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol (1/1) is a chemical compound that combines the properties of 4-Methylbenzene-1-sulfonic acid and (4S)-decan-4-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol typically involves the sulfonation of toluene to produce 4-Methylbenzene-1-sulfonic acid, followed by the coupling with (4S)-decan-4-ol. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol involves large-scale sulfonation reactors where toluene is treated with sulfuric acid. The resulting 4-Methylbenzene-1-sulfonic acid is then purified and reacted with (4S)-decan-4-ol under controlled conditions to produce the final compound. The purification process may involve recrystallization and azeotropic drying to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

    Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate compounds.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a biochemical reagent.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, polymers, and cleaning agents.

Mechanism of Action

The mechanism of action of 4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a strong acid, facilitating various chemical reactions. The (4S)-decan-4-ol moiety may interact with hydrophobic regions of proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzene-1-sulfonic acid: Shares the sulfonic acid group but lacks the (4S)-decan-4-ol moiety.

    (4S)-decan-4-ol: Contains the alcohol group but lacks the sulfonic acid functionality.

Uniqueness

4-Methylbenzene-1-sulfonic acid–(4S)-decan-4-ol is unique due to the combination of the sulfonic acid and alcohol functionalities, which provide distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and industrial applications.

Properties

CAS No.

807362-89-6

Molecular Formula

C17H30O4S

Molecular Weight

330.5 g/mol

IUPAC Name

(4S)-decan-4-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H22O.C7H8O3S/c1-3-5-6-7-9-10(11)8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,3-9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-;/m0./s1

InChI Key

VSFCAODXNIEYNH-PPHPATTJSA-N

Isomeric SMILES

CCCCCC[C@H](CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCCCCCC(CCC)O.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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